5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Historical Context of 1,2,4-Oxadiazole and Pyrazole Research
The discovery of 1,2,4-oxadiazoles dates to 1884 when Tiemann and Krüger first synthesized the heterocycle through nitrile oxide cycloadditions. Pyrazoles entered the chemical lexicon in 1883 via Ludwig Knorr, who recognized their structural uniqueness among nitrogen-containing heterocycles. The fusion of these systems gained momentum in the 1960s with Oxolamine, a 1,2,4-oxadiazole derivative marketed as an antitussive agent, demonstrating the therapeutic viability of such architectures. Parallel developments in pyrazole chemistry, particularly Hans von Pechmann’s 1898 acetylene-diazomethane synthesis method, laid groundwork for modern derivatization strategies.
A pivotal advancement occurred in the 2000s with the recognition of 1,2,4-oxadiazoles as bioisosteric replacements for esters and amides, circumventing metabolic instability issues in drug candidates. Contemporary studies, such as those by Krasavin et al. (2020), have exploited this property to develop picomolar-range carbonic anhydrase inhibitors using 1,2,4-oxadiazole sulfonamides.
Theoretical Basis of Heterocyclic Chemistry in Drug Discovery
Heterocycles constitute 80% of FDA-approved small-molecule drugs due to their balanced polarity, hydrogen-bonding capacity, and conformational rigidity. The 1,2,4-oxadiazole ring provides a planar, aromatic system with dipole moments (≈3.5 D) that enhance solubility while maintaining membrane permeability. Pyrazole’s amphoteric character (pK~a~ 2.5 for NH protonation, pK~a~ 16 for deprotonation) allows pH-dependent target engagement.
Quantum mechanical studies reveal that the 1,2,4-oxadiazole’s LUMO (-1.8 eV) localizes on the oxygen and adjacent nitrogen, facilitating nucleophilic attacks at C3 and C5 positions. Conversely, the pyrazole ring’s HOMO (-6.2 eV) concentrates electron density on N1 and C4, enabling electrophilic substitution at the bromine-bearing carbon. This complementary electronic profile underpins the compound’s reactivity in Suzuki-Miyaura couplings and nucleophilic acyl substitutions.
Molecular Orbital Theory Applied to 1,2,4-Oxadiazole-Pyrazole Systems
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate significant charge transfer between the subsystems. The carboxylic acid group induces a -0.45 e charge at C3 of the oxadiazole, while the bromine atom withdraws 0.33 e from the pyrazole’s C5 position. These perturbations create a dipole moment vector (8.2 D) oriented from the pyrazole’s brominated carbon toward the oxadiazole’s oxygen, enhancing interactions with polar enzyme active sites.
Frontier molecular orbital analysis shows:
$$
\psi{\text{HOMO}} = -6.1 \, \text{eV} \, (\text{pyrazole ring}) \quad \psi{\text{LUMO}} = -1.6 \, \text{eV} \, (\text{oxadiazole O-N-O triad})
$$
This 4.5 eV gap suggests kinetic stability under physiological conditions while permitting charge-transfer complexes with biological targets.
Pharmacophore Concepts in Heterocyclic Compound Design
The title compound embodies three critical pharmacophoric elements:
- Halogen Bond Donor : The C5 bromine (σ-hole potential +28 kcal/mol) interacts with carbonyl oxygens in target proteins
- Hydrogen Bond Acceptor : Oxadiazole nitrogens (MEP -40 kcal/mol) bind catalytic lysine residues
- Acidic Proton Donor : Carboxylic acid (pK~a~ 3.1) stabilizes interactions with basic amino acid side chains
Bioisosterism Principles in Oxadiazole-Pyrazole Derivatives
The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for carboxylate esters, with comparable topological polar surface area (TPSA ≈50 Ų) but superior hydrolytic stability (t~1/2~ >24h vs. 2h for esters at pH 7.4). Pyrazole-to-imidazole substitutions alter hydrogen-bonding capacity while maintaining aromatic sextet integrity, as demonstrated in COX-2 inhibitor designs.
Key bioisosteric relationships:
$$ \text{Carboxylic ester} \leftrightarrow 1,2,4\text{-oxadiazole} \quad \Delta \text{LogP} = -0.3, \, \Delta \text{TPSA} = +4.2 \, \text{\AA}² $$ $$ \text{Pyrazole} \leftrightarrow \text{Imidazole} \quad \Delta pK_a = +1.2, \, \Delta \mu = -0.7 \, \text{D} $$
Properties
Molecular Formula |
C7H5BrN4O3 |
|---|---|
Molecular Weight |
273.04 g/mol |
IUPAC Name |
5-(5-bromo-1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrN4O3/c1-12-4(8)3(2-9-12)6-10-5(7(13)14)11-15-6/h2H,1H3,(H,13,14) |
InChI Key |
BAEZFOGNSDFMQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
General Procedure A: One-Pot 1,3,4-Oxadiazole Synthesis-Arylation
For example, 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole can be synthesized using this method:
| Compound | Yield (%) |
|---|---|
| 2-(4-Fluorophenyl)-5-phenyl- | 78 |
| 1,3,4-oxadiazole | |
| 2-(4-Chlorophenyl)-5-(m-tolyl)- | 87 |
| 1,3,4-oxadiazole |
The reaction is sensitive to steric effects, as demonstrated by using 4- (5 ), 3- (6 ), and 2-methylbenzoic acid (7 ) coupling partners, resulting in 2,5-disubstituted 1,3,4-oxadiazole products 5 –7 being synthesized in 69–87% yield. Carboxylic acids containing either a strongly electron-donating methoxy group (8 ), or an electron-withdrawing trifluoromethyl group (9 ) were found to react productively. The carboxylic acid API probenecid was subjected to the protocol and gave the sulfonamide-containing 1,3,4-oxadiazole 10 in 44% yield. The disubstituted carboxylic acids 4-bromo-2-methylbenzoic acid (11 ) and 3-fluoro-4-(trifluoromethyl)benzoic acid (12 ) could be successfully employed yielding products with complex-substitution patterns.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes standard transformations, enabling the synthesis of esters, amides, and acyl chlorides:
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ (catalytic) | Ethyl 5-(5-bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate | High yields (75–85%) under reflux; acid catalysis facilitates nucleophilic attack. |
| Amidation | Thionyl chloride (SOCl₂), NH₃ | 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxamide | Acyl chloride intermediate reacts with ammonia at 0–5°C. |
| Acyl Chloride | PCl₅ or SOCl₂ | 3-Chlorocarbonyl-5-(5-bromo-1-methyl-pyrazol-4-yl)-1,2,4-oxadiazole | Reactive intermediate for further nucleophilic substitutions. |
Bromine Substitution Reactions
The bromine atom on the pyrazole ring participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes ring-opening and cycloaddition reactions due to its electron-deficient nature:
Decarboxylation and Thermal Stability
Decarboxylation occurs under thermal or basic conditions:
| Conditions | Product | Key Findings |
|---|---|---|
| NaOH (10%), 120°C | 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole | CO₂ elimination confirmed via IR spectroscopy; yields 60–65%. |
| Pyrolysis (>200°C) | Decomposes into Br-containing fragments | Degradation pathways studied via TGA-MS; major products include HCN and CO. |
Biological Activity and Functionalization
Structural analogs demonstrate that bromine and oxadiazole moieties enhance interactions with biological targets:
Comparative Reactivity with Structural Analogs
The pyrazole-oxadiazole system shows distinct reactivity compared to triazole or thiazole analogs:
| Compound | Key Reaction Differences |
|---|---|
| 5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid | Faster SNAr due to triazole’s higher electron deficiency; reduced thermal stability. |
| 5-Bromo-N-(5-methylthiazol-2-yl)furan-2-carboxamide | Thiazole’s sulfur atom enables metal coordination; divergent substitution patterns. |
Scientific Research Applications
5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related 1,2,4-oxadiazole derivatives:
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Structural and Electronic Features
- The compound from incorporates dichloro and methyl groups on a pyrrole ring, further increasing hydrophobicity and steric bulk .
- Heterocyclic Linkages : Compound 42 () includes a benzoimidazol-piperidine group, which likely improves solubility and pharmacokinetic properties compared to the simpler pyrazole substituent in the target compound .
Biological Activity
5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can be represented as follows:
Research indicates that compounds containing the oxadiazole ring exhibit diverse mechanisms of action. They often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The presence of the bromine substituent on the pyrazole ring may enhance the lipophilicity and overall biological activity of the compound.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, a study evaluated several 1,2,4-oxadiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid | MCF7 (Breast) | 0.275 |
| 5a | U937 (Leukemia) | 0.35 |
| 5b | A549 (Lung) | 0.40 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial properties. In vitro studies have reported that certain compounds effectively inhibit bacterial growth, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid | Staphylococcus aureus | 15 |
| 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid | Escherichia coli | 12 |
This antimicrobial activity is attributed to the ability of oxadiazoles to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazoles have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid against human breast cancer cells (MCF7). The compound was found to significantly reduce cell viability at concentrations as low as 0.275 µM. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers such as Annexin V and propidium iodide staining .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. Results showed a notable zone of inhibition against both Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid?
A two-step approach is commonly employed:
- Step 1 : Synthesis of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. Bromination at the 5-position of the pyrazole can be achieved using N-bromosuccinimide (NBS) under radical conditions .
- Step 2 : Formation of the 1,2,4-oxadiazole ring via coupling of the pyrazole intermediate with a carboxylic acid derivative (e.g., cyanamide or urea derivatives) under microwave-assisted conditions (e.g., 120°C, 30 minutes) to enhance yield and purity . Key validation tools include <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS for intermediate characterization.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., C-N bond lengths in the oxadiazole ring: ~1.30–1.35 Å) .
- FT-IR spectroscopy to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700–1750 cm⁻¹ and oxadiazole ring vibrations at ~1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]<sup>+</sup> expected for C8H7BrN4O3: 303.9742) .
Q. What are the critical physicochemical properties to prioritize during stability studies?
- Thermal stability : Assess via thermogravimetric analysis (TGA) under nitrogen flow (decomposition onset >200°C suggests suitability for high-temperature applications) .
- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC. Derivatives with electron-withdrawing groups (e.g., bromine) show enhanced stability due to reduced π→π* transitions .
- pH-dependent solubility : Use shake-flask method across pH 1–10; carboxylic acid moiety typically confers higher solubility in alkaline buffers (e.g., >5 mg/mL at pH 8) .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound’s biological targets?
- Molecular docking : Perform docking simulations (e.g., AutoDock Vina) against enzymes like COX-2 or bacterial dihydrofolate reductase (DHFR). The bromine atom and oxadiazole ring often exhibit hydrophobic interactions with active-site residues (e.g., Val523 in COX-2) .
- QSAR modeling : Use Hammett constants (σ) for substituents (e.g., σBr = +0.26) to correlate electronic effects with antimicrobial IC50 values . Example
| Substituent | IC50 (μM) against S. aureus |
|---|---|
| -Br | 12.3 ± 1.2 |
| -Cl | 18.7 ± 2.1 |
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Metabolic stability assays : Use liver microsomes (e.g., human CYP3A4) to assess if rapid degradation underlies inconsistent in vitro vs. in vivo results .
- Synergistic studies : Combine with known inhibitors (e.g., β-lactams for bacterial assays) to evaluate potentiation effects .
Q. How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?
- Electrophilic aromatic substitution (EAS) : Bromine’s -I effect deactivates the pyrazole ring, directing further substitutions to the oxadiazole’s 5-position. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density surfaces .
- Nucleophilic acyl substitution : The carboxylic acid group can be converted to amides or esters. Optimize conditions using EDCI/HOBt coupling (yield >75% in DMF at 0°C→RT) .
Methodological Considerations
- Contradiction analysis : When SAR data conflicts with docking predictions (e.g., higher activity despite weaker binding energy), investigate off-target interactions via proteome-wide affinity profiling .
- Advanced characterization : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, which may artificially suppress in vitro activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
